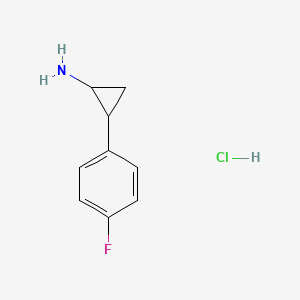

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPBZLHQLCAFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and organic synthesis.

Introduction

2-(4-Fluorophenyl)cyclopropanamine and its salts are compounds of interest in medicinal chemistry, largely due to their structural similarity to known psychoactive compounds and their potential as enzyme inhibitors. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. This guide details a proposed synthetic route and outlines key characterization methodologies for the hydrochloride salt of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClFN | PubChem[1][2] |

| Molecular Weight | 187.64 g/mol | PubChem[1][2] |

| Appearance | White to yellow solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in water and polar organic solvents (predicted) | - |

| CAS Number | 879324-66-0 | PubChem[1] |

Synthesis Pathway

A plausible multi-step synthesis for trans-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is outlined below. This proposed pathway is based on established synthetic methodologies for structurally related compounds, particularly the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives.[3][4][5] The synthesis commences with the formation of the corresponding cyclopropanecarboxylic acid, followed by its conversion to the amine via a Curtius rearrangement, and finally, formation of the hydrochloride salt.

Caption: Proposed multi-step synthesis of trans-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride.

Proposed Experimental Protocols

Step 1: Synthesis of trans-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

A common route to this intermediate involves the cyclopropanation of 4-fluorocinnamic acid.[4]

-

Materials: 4-Fluorocinnamic acid, diethyl ether, diazomethane solution (generated in situ from a precursor like Diazald®), palladium(II) acetate (catalyst).

-

Procedure:

-

Dissolve 4-fluorocinnamic acid in a suitable solvent such as diethyl ether.

-

Add a catalytic amount of palladium(II) acetate.

-

Slowly add a freshly prepared ethereal solution of diazomethane at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Quench any excess diazomethane by the careful addition of acetic acid.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid.

-

Step 2: Formation of trans-2-(4-Fluorophenyl)cyclopropanecarbonyl Azide

The carboxylic acid is converted to the acyl azide, a key intermediate for the Curtius rearrangement.[5]

-

Materials: trans-2-(4-Fluorophenyl)cyclopropanecarboxylic acid, thionyl chloride or oxalyl chloride, dry toluene, sodium azide.

-

Procedure:

-

Reflux a solution of trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid and an excess of thionyl chloride in dry toluene for 2-3 hours.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in a dry, inert solvent like acetone or THF.

-

Add a solution of sodium azide in water dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to yield the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.

-

Step 3: Curtius Rearrangement and Hydrolysis

The acyl azide undergoes thermal rearrangement to an isocyanate, which is then hydrolyzed to the primary amine.[5][6]

-

Materials: trans-2-(4-Fluorophenyl)cyclopropanecarbonyl azide, dry toluene, aqueous hydrochloric acid.

-

Procedure:

-

Heat a solution of the acyl azide in dry toluene to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.

-

After the rearrangement is complete (monitored by TLC or IR spectroscopy), cool the reaction mixture.

-

Add aqueous hydrochloric acid and heat the mixture to reflux to hydrolyze the isocyanate.

-

After hydrolysis is complete, cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 12.

-

Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude trans-2-(4-fluorophenyl)cyclopropanamine.

-

Step 4: Hydrochloride Salt Formation

The final step involves the conversion of the free amine to its more stable hydrochloride salt.

-

Materials: trans-2-(4-Fluorophenyl)cyclopropanamine, anhydrous diethyl ether or isopropanol, ethereal HCl or HCl gas.

-

Procedure:

-

Dissolve the crude amine in anhydrous diethyl ether or isopropanol.

-

Slowly add a solution of HCl in ether or bubble HCl gas through the solution with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield trans-2-(4-fluorophenyl)cyclopropanamine hydrochloride.

-

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the amine proton. The aromatic protons should appear as two doublets in the range of δ 7.0-7.3 ppm due to the para-substitution. The cyclopropyl protons will be in the upfield region, typically between δ 0.8-2.5 ppm, and will exhibit complex splitting patterns due to cis and trans coupling. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (four signals due to symmetry), and the three carbons of the cyclopropyl ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. For the free base, 2-(4-fluorophenyl)cyclopropanamine, the expected molecular ion peak [M]⁺ would be at m/z 151.18. The fragmentation pattern would likely involve the loss of the amino group and fragmentation of the cyclopropyl ring.

Caption: Predicted mass fragmentation pathway for the molecular ion of 2-(4-Fluorophenyl)cyclopropanamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase method would be suitable.

-

Proposed HPLC Method:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: A single major peak corresponding to the product, with the retention time depending on the exact gradient conditions. Impurities would appear as separate peaks.

-

Biological Context: Monoamine Oxidase (MAO) Inhibition

Cyclopropylamines are a well-known class of monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain, which is the mechanism of action for many antidepressant drugs.

The inhibition of MAO by cyclopropylamines is often irreversible and mechanism-based. The enzyme oxidizes the cyclopropylamine, leading to the opening of the cyclopropane ring and the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, thereby inactivating it.

Caption: Mechanism of irreversible inhibition of Monoamine Oxidase (MAO) by a cyclopropylamine.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined synthetic pathway leverages established chemical transformations, and the characterization methods described are standard for the structural elucidation and purity assessment of novel organic compounds. The potential of this molecule as a monoamine oxidase inhibitor highlights its relevance in the field of medicinal chemistry and drug development. Further experimental validation of the proposed protocols and a thorough investigation of the compound's biological activity are warranted.

References

- 1. Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

Technical Guide: Physicochemical Properties of 2-(4-Fluorophenyl)cyclopropanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)cyclopropanamine hydrochloride is a cyclopropylamine derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a fluorinated phenyl ring attached to a cyclopropylamine core, is associated with potent biological activity, primarily as an inhibitor of monoamine oxidases (MAO). Understanding the physicochemical properties of this compound is paramount for its development as a therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-(4-Fluorophenyl)cyclopropanamine HCl, details relevant experimental protocols for their determination, and elucidates its primary mechanism of action through a signaling pathway diagram.

Physicochemical Data

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Molecular Formula | C₉H₁₁ClFN | PubChem[1][2] |

| Molecular Weight | 187.64 g/mol | PubChem[1][2] |

| CAS Number | 879324-66-0 | PubChem[1] |

| Appearance | White to yellow solid (predicted) | American Elements[3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source/Method |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available (predicted range for primary amines: 9-11) | General chemical knowledge |

| logP (Octanol-Water Partition Coefficient) | Data not available (computed for similar compounds) | - |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amine hydrochloride salts are provided below. These are generalized protocols that can be adapted for 2-(4-Fluorophenyl)cyclopropanamine HCl.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered 2-(4-Fluorophenyl)cyclopropanamine HCl is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approach the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute as the melting point is neared.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range.

-

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: An excess amount of 2-(4-Fluorophenyl)cyclopropanamine HCl is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated amine.

Methodology:

-

Sample Preparation: A known quantity of 2-(4-Fluorophenyl)cyclopropanamine HCl is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.

-

Partitioning: A known amount of 2-(4-Fluorophenyl)cyclopropanamine HCl is dissolved in one of the phases (typically water), and then a known volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathway

Structurally related cyclopropylamines are known to be potent, mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[4] These enzymes are crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition of MAO enzymes leads to an increase in the levels of these neurotransmitters in the brain, which is a key mechanism in the treatment of depression and neurodegenerative disorders.[4]

The inhibitory action of cyclopropylamines on MAO is an irreversible process. The enzyme oxidizes the amine, which leads to the opening of the cyclopropyl ring.[4] This generates a reactive intermediate that forms a covalent bond with the flavin cofactor (FAD) of the enzyme, thereby inactivating it.[4]

Mechanism of MAO Inhibition by 2-(4-Fluorophenyl)cyclopropanamine

Caption: Mechanism-based inhibition of Monoamine Oxidase by 2-(4-Fluorophenyl)cyclopropanamine.

Conclusion

2-(4-Fluorophenyl)cyclopropanamine HCl is a compound with significant potential in drug discovery, primarily due to its likely role as a monoamine oxidase inhibitor. While its fundamental chemical identity is well-defined, a comprehensive experimental characterization of its physicochemical properties, such as melting point, solubility, pKa, and logP, is not yet fully available in the public literature. The experimental protocols detailed in this guide provide a framework for obtaining these crucial data points. A deeper understanding of these properties will be essential for advancing the research and development of this and related compounds for therapeutic applications.

References

An In-depth Technical Guide to 2-(4-Fluorophenyl)cyclopropanamine: A Tranylcypromine Analog with Enhanced Potency

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of 2-(4-Fluorophenyl)cyclopropanamine, a potent analog of the monoamine oxidase inhibitor tranylcypromine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.

Introduction and Historical Context

The story of 2-(4-Fluorophenyl)cyclopropanamine is intrinsically linked to the development of its parent compound, tranylcypromine (TCP). Tranylcypromine was first synthesized in 1948 as an analog of amphetamine, but its potent monoamine oxidase (MAO) inhibiting properties were not discovered until 1959.[1] This discovery was a significant milestone in psychopharmacology, leading to the introduction of TCP as an antidepressant and anxiolytic agent.[1] The classic monoamine oxidase inhibitors (MAOIs) were among the first effective treatments for depression.[2][3][4]

Tranylcypromine is a non-selective and irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][5] By inhibiting these enzymes, it increases the synaptic levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism of its antidepressant effect.[5][6]

In recent years, tranylcypromine has gained renewed interest for its ability to inhibit Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and overexpressed in various cancers.[1][7][8] This has spurred the development of numerous tranylcypromine analogs with improved potency and selectivity for LSD1, with several entering clinical trials for cancer therapy.[8][9][10][11][12][13]

The synthesis and evaluation of halogenated analogs, such as 2-(4-Fluorophenyl)cyclopropanamine (also known as 4-fluorotranylcypromine), represent a classic medicinal chemistry approach to modulate the pharmacological properties of a lead compound. Fluorination can alter a molecule's metabolic stability, lipophilicity, and binding affinity to its target.

Synthesis of 2-(4-Fluorophenyl)cyclopropanamine and Analogs

The synthesis of 2-arylcyclopropanamine derivatives, including the 4-fluoro analog of tranylcypromine, can be achieved through several synthetic routes. A common approach involves the asymmetric cyclopropanation of the corresponding styrene derivative.

A general synthetic scheme involves the reaction of a styrene with a diazoacetate, followed by hydrolysis and a Curtius rearrangement to yield the desired cyclopropanamine.[14]

References

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Origins of MAOI Misconceptions: Reaffirming their Role in Melancholic Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New tranylcypromine derivatives containing sulfonamide motif as potent LSD1 inhibitors to target acute myeloid leukemia: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of 2-(4-Fluorophenyl)cyclopropanamine and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of 2-(4-Fluorophenyl)cyclopropanamine, a fluorinated analog of the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine. This document delves into the stereochemistry, pharmacological properties, and potential therapeutic applications of the cis and trans isomers of this compound. A primary focus is placed on their inhibitory activity against Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in various cancers, and their expected activity against MAO-A and MAO-B. This guide includes a summary of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

2-(4-Fluorophenyl)cyclopropanamine belongs to the class of phenylcyclopropylamine (PCPA) derivatives, which have garnered significant attention for their potent biological activities. The parent compound, tranylcypromine, is a clinically used antidepressant that irreversibly inhibits monoamine oxidases (MAOs).[1] More recently, PCPA derivatives have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent demethylase that plays a crucial role in transcriptional regulation.[2] The introduction of a fluorine atom at the 4-position of the phenyl ring can significantly modulate the compound's electronic properties, metabolic stability, and target engagement.

The stereochemistry of the cyclopropane ring gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. This stereoisomerism is critical, as the spatial arrangement of the phenyl and amine groups dictates the molecule's interaction with its biological targets, leading to differences in potency and selectivity. This guide will explore the distinct properties of these isomers, providing a foundation for their potential development as therapeutic agents.

Stereoisomers of 2-(4-Fluorophenyl)cyclopropanamine

2-(4-Fluorophenyl)cyclopropanamine has two chiral centers, giving rise to four stereoisomers. These can be grouped into two pairs of enantiomers, which are diastereomeric to each other: the trans isomers and the cis isomers.

-

Trans-isomers: The phenyl and amine groups are on opposite sides of the cyclopropane ring. This configuration is analogous to the clinically used antidepressant tranylcypromine. The two enantiomers are (1R, 2S)-2-(4-fluorophenyl)cyclopropanamine and (1S, 2R)-2-(4-fluorophenyl)cyclopropanamine.

-

Cis-isomers: The phenyl and amine groups are on the same side of the cyclopropane ring. The two enantiomers are (1R, 2R)-2-(4-fluorophenyl)cyclopropanamine and (1S, 2S)-2-(4-fluorophenyl)cyclopropanamine.

The differentiation of these isomers is crucial for understanding their structure-activity relationships.

Pharmacological Properties

The primary pharmacological targets of 2-(4-Fluorophenyl)cyclopropanamine isomers are Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B).

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By removing these methyl marks, LSD1 acts as a transcriptional co-repressor or co-activator, depending on the context, and is implicated in the progression of various cancers.

Studies on a wide range of PCPA derivatives have shown that both cis and trans isomers can inhibit LSD1. The inhibitory potency and selectivity against the paralogue LSD2 can vary significantly between stereoisomers. While specific quantitative data for the 4-fluoro derivative is part of a broader study, the general trends observed for PCPA derivatives suggest that both cis and trans isomers of 2-(4-fluorophenyl)cyclopropanamine are expected to be potent LSD1 inhibitors.

Table 1: Comparative Inhibitory Activity of PCPA Derivatives against LSD1 and LSD2

| Compound/Isomer | Target | Ki (μM) |

|---|---|---|

| cis-4-Br-2,5-F2-PCPA | LSD1 | 0.094 |

| LSD2 | 8.4 |

| trans-PCPA (Tranylcypromine) | LSD1 | 242 |

Note: Data for a closely related analog is presented to illustrate the potential for high potency and selectivity. Specific data for 2-(4-Fluorophenyl)cyclopropanamine isomers is needed.

Inhibition of Monoamine Oxidases (MAO-A and MAO-B)

MAOs are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAOs leads to increased levels of these neurotransmitters in the brain, which is the basis for their use as antidepressants.

Table 2: Inhibitory Activity of Tranylcypromine against MAO-A and MAO-B

| Compound | Target | IC50 (μM) |

|---|---|---|

| Tranylcypromine | MAO-A | 2.3 |

| | MAO-B | 0.95 |

Note: 4-fluoro-tranylcypromine is reported to be ~10x more potent in vitro, but isomer-specific data is lacking.[3]

Signaling Pathways

The inhibition of LSD1 by 2-(4-Fluorophenyl)cyclopropanamine isomers can impact multiple downstream signaling pathways critical for cancer cell proliferation, survival, and differentiation.

LSD1-Mediated Gene Regulation

LSD1 primarily functions by demethylating H3K4me1/2, leading to transcriptional repression, or H3K9me1/2, resulting in transcriptional activation. Its activity is often directed by its association with various protein complexes, such as the CoREST and NuRD complexes.

References

Spectroscopic Analysis of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Technical Guide

Introduction: 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a synthetic intermediate with potential applications in pharmaceutical research and development.[] A thorough understanding of its chemical structure and purity is paramount, and this is typically achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the key physicochemical properties and a detailed prediction of the spectroscopic data for this compound. As of this writing, publicly accessible experimental spectroscopic data for this compound is limited. Therefore, this document focuses on predicted spectral characteristics based on the compound's structure, alongside generalized, detailed experimental protocols for acquiring such data.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data has been compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClFN | PubChem[2][3] |

| Molecular Weight | 187.64 g/mol | PubChem[2][3] |

| IUPAC Name | 2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | PubChem[2] |

| Synonyms | trans-2-(4-Fluorophenyl)cyclopropanamine HCl | PubChem[2] |

| CAS Number | 879324-66-0 | ChemicalBook[4], BLD Pharm[5] |

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and amine protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to F) | ~ 7.1 - 7.3 | Doublet of doublets | 2H |

| Aromatic H (meta to F) | ~ 6.9 - 7.1 | Triplet | 2H |

| Cyclopropyl CH (adjacent to aromatic ring) | ~ 2.0 - 2.3 | Multiplet | 1H |

| Cyclopropyl CH (adjacent to amine) | ~ 2.5 - 2.8 | Multiplet | 1H |

| Cyclopropyl CH₂ | ~ 1.0 - 1.5 | Multiplets | 2H |

| Amine NH₃⁺ | Broad singlet | 3H |

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic and cyclopropyl carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C-F) | ~ 160 - 165 (doublet, due to C-F coupling) |

| Aromatic C (ipso) | ~ 135 - 140 |

| Aromatic C (ortho to F) | ~ 128 - 132 (doublet, due to C-F coupling) |

| Aromatic C (meta to F) | ~ 115 - 118 (doublet, due to C-F coupling) |

| Cyclopropyl CH (adjacent to aromatic ring) | ~ 30 - 35 |

| Cyclopropyl CH (adjacent to amine) | ~ 35 - 40 |

| Cyclopropyl CH₂ | ~ 15 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine, aromatic, and cyclopropyl functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Ammonium salt) | 3000 - 3300 (broad) | Stretching vibration of the N-H bonds in the ammonium group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch (Cyclopropyl) | 3000 - 3100 | Characteristic C-H stretching of the cyclopropyl ring. |

| N-H Bend (Ammonium salt) | 1500 - 1600 | Bending vibration of the N-H bonds. |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. |

| C-F Stretch | 1150 - 1250 | Stretching vibration of the carbon-fluorine bond. |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak of the free base after the loss of HCl, along with characteristic fragmentation patterns.

| m/z | Predicted Fragment | Description |

| 151 | [M-HCl]⁺ | Molecular ion of the free base, 2-(4-fluorophenyl)cyclopropanamine. |

| 134 | [M-HCl-NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 109 | [C₇H₄F]⁺ | Fragment corresponding to a fluorotropylium ion or similar aromatic fragment. |

| 96 | [C₆H₅F]⁺ | Fluorobenzene fragment. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule such as this compound.

NMR Spectroscopy Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine protons may exchange with deuterium in D₂O.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing, although modern spectrometers can also reference the residual solvent peak.

-

Analysis: The sample is then placed in the NMR spectrometer for analysis.

IR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR)

-

Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. The IR beam passes through the ATR crystal and interacts with the sample at the surface.

-

Cleaning: After analysis, clean the crystal and anvil meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further Dilution: Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

Acidification: A small amount of formic acid (e.g., 0.1%) is often added to the final solution to promote protonation and enhance ionization in positive ion mode.

-

Infusion: The prepared solution is then introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic identification and structural elucidation of a chemical compound.

References

- 2. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 879396-75-5 [m.chemicalbook.com]

- 5. 879324-66-0|this compound|BLD Pharm [bldpharm.com]

The Epigenetic Regulator LSD1: A Comprehensive Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)cyclopropanamine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of 2-(4-Fluorophenyl)cyclopropanamine and its analogs, a class of compounds that have garnered significant interest for their potent inhibitory effects on Lysine-Specific Demethylase 1 (LSD1/KDM1A). As epigenetic modifiers, these molecules hold therapeutic promise, particularly in oncology. This document details their mechanism of action, presents a comprehensive summary of quantitative inhibitory data, outlines key experimental protocols for their evaluation, and visualizes the associated biological pathways and experimental workflows.

Introduction

Epigenetic modifications are crucial for the regulation of gene expression, and their dysregulation is a hallmark of numerous diseases, including cancer. Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in this regulatory network by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), as well as non-histone substrates like p53 and DNMT1.[1] The aberrant activity of LSD1 is associated with the silencing of tumor suppressor genes and the promotion of oncogenic transcriptional programs.[2] Consequently, the development of potent and selective LSD1 inhibitors has become a major focus in drug discovery.

The trans-2-phenylcyclopropylamine (2-PCPA, tranylcypromine) scaffold, originally developed as a monoamine oxidase (MAO) inhibitor, has been identified as a promising starting point for the design of LSD1 inhibitors.[3][4] This guide focuses on 2-(4-Fluorophenyl)cyclopropanamine and its derivatives, exploring the structure-activity relationships (SAR) that govern their potency and selectivity against LSD1.

Mechanism of Action

2-(4-Fluorophenyl)cyclopropanamine and its analogs act as mechanism-based irreversible inhibitors of LSD1.[4] The inhibition process involves the formation of a covalent adduct with the FAD cofactor within the enzyme's active site.[3][5] This reaction is initiated by the enzyme's catalytic machinery, which oxidizes the cyclopropylamine moiety. The subsequent opening of the strained cyclopropyl ring generates a reactive intermediate that covalently binds to the FAD, leading to the irreversible inactivation of the enzyme.[6]

The structural similarity between the active sites of LSD1 and MAOs explains the dual inhibitory activity of some 2-PCPA derivatives.[3] However, strategic modifications to the phenyl ring and other positions of the scaffold have led to the development of analogs with significantly improved selectivity for LSD1 over MAOs.[1][7]

Quantitative Biological Activity

The inhibitory potency of 2-(4-Fluorophenyl)cyclopropanamine and its analogs against LSD1 and MAOs has been evaluated using various biochemical assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of their activity.

Table 1: Inhibitory Activity of 2-Phenylcyclopropylamine Analogs against LSD1

| Compound | Modifications | K_I (μM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| trans-2-PCPA (Tranylcypromine) | Unsubstituted | 242 | 0.0106 | 43.8 | [4][8] |

| 2-PFPA | 2-Phenoxy substituent | - | - | - | [3] |

| S1201 | - | - | - | - | [3] |

| S2101 | - | <1 | - | 4560 | [1][3] |

| 7c (cis-4-Br-2,5-F₂-PCPA) | cis isomer, 4-Bromo, 2,5-Difluoro | 0.094 | - | - | [7] |

Table 2: Comparative Inhibitory Activity against LSD1, LSD2, MAO-A, and MAO-B

| Compound | LSD1 K_i (μM) | LSD2 K_i (μM) | MAO-A k_inact/K_I (M⁻¹s⁻¹) | MAO-B k_inact/K_I (M⁻¹s⁻¹) | Reference |

| trans-2-PCPA | 242 | - | 105 | 700 | [4][8] |

| 7c (cis-4-Br-2,5-F₂-PCPA) | 0.094 | 8.4 | - | - | [7] |

Signaling Pathway of LSD1 Inhibition

The inhibition of LSD1 by compounds like 2-(4-Fluorophenyl)cyclopropanamine leads to the reactivation of silenced genes, including tumor suppressors. This occurs through the prevention of H3K4me1/2 demethylation, which are generally associated with active or poised gene transcription. The following diagram illustrates the central role of LSD1 in transcriptional regulation and the impact of its inhibition.

Experimental Protocols

The evaluation of 2-(4-Fluorophenyl)cyclopropanamine and its analogs requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays used to characterize their biological activity.

LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay quantifies the enzymatic activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Principle: LSD1-catalyzed demethylation of a substrate (e.g., dimethylated H3 peptide) produces formaldehyde and H₂O₂. Horseradish peroxidase (HRP) then uses the H₂O₂ to oxidize a substrate (e.g., Amplex Red) to a fluorescent product (resorufin), which can be quantified.[9]

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant human LSD1 enzyme (e.g., 38.5 nM) and a dimethylated histone H3 peptide substrate.[9]

-

Reaction Mixture: In a 96-well plate, combine the LSD1 enzyme with the test compound dilutions and pre-incubate for a specified time (e.g., 15 minutes on ice).[9]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the peptide substrate and the HRP/Amplex Red detection reagents.

-

Measurement: Monitor the increase in fluorescence (excitation ~540 nm, emission ~590 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay (Western Blot for H3K4me2)

This method confirms that the inhibitor engages with LSD1 within a cellular context by measuring the accumulation of its substrate, H3K4me2.

Principle: Inhibition of LSD1 in cells leads to an increase in the steady-state levels of H3K4me2. This change can be detected by Western blotting using an antibody specific for H3K4me2.[10]

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., CCRF-CEM) to an appropriate density and treat with varying concentrations of the LSD1 inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).[7][10]

-

Histone Extraction: Harvest the cells and perform histone extraction using an appropriate lysis buffer and acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software. Normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative increase in H3K4 methylation.

-

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of a novel 2-phenylcyclopropylamine analog as an LSD1 inhibitor.

Conclusion

2-(4-Fluorophenyl)cyclopropanamine and its analogs represent a promising class of mechanism-based inhibitors of LSD1. Through rational drug design, significant improvements in potency and selectivity over the parent trans-2-phenylcyclopropylamine scaffold have been achieved. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued development and evaluation of these compounds as potential therapeutics for cancer and other diseases driven by epigenetic dysregulation. Further exploration of the structure-activity relationships within this chemical series will be crucial for the identification of clinical candidates with optimal pharmacological profiles.

References

- 1. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Pharmacological Profile of Fluorophenylcyclopropanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophenylcyclopropanamine derivatives represent a significant class of pharmacologically active compounds, stemming from the foundational structure of trans-2-phenylcyclopropylamine, commonly known as tranylcypromine. Tranylcypromine itself is a well-established monoamine oxidase (MAO) inhibitor used in the treatment of major depressive disorder. The introduction of fluorine atoms and other substituents to this scaffold has paved the way for a new generation of molecules with modulated potency, selectivity, and even novel biological targets. This guide provides an in-depth exploration of the pharmacological profile of these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The strategic incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making these derivatives promising candidates for addressing various neurological and oncological conditions.[1]

Pharmacodynamics: Dual Targeting of Amine Oxidases

The pharmacological effects of fluorophenylcyclopropanamine derivatives are primarily attributed to their potent, often irreversible, inhibition of flavin-dependent amine oxidases. This includes the well-characterized monoamine oxidases (MAO-A and MAO-B) and the more recently identified lysine-specific demethylase 1 (LSD1).

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes located on the outer mitochondrial membrane that are crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2][3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities.[2][4] Selective inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[2][3]

Fluorophenylcyclopropanamine derivatives act as mechanism-based inhibitors of both MAO-A and MAO-B. The cyclopropylamine moiety is oxidized by the FAD cofactor in the enzyme's active site, leading to the formation of a reactive intermediate that covalently binds to the flavin ring, thus irreversibly inactivating the enzyme.[5]

The presence and position of fluorine on the phenyl ring or the cyclopropane ring can significantly influence the inhibitory activity and selectivity. For instance, fluorination at the 2-position of the cyclopropane ring has been shown to increase inhibitory activity towards both MAO-A and MAO-B.[6] Furthermore, para-substitution with electron-withdrawing groups like fluorine on the aromatic ring can also enhance the inhibition of both enzyme isoforms.[6] Interestingly, while the parent compound 1-phenylcyclopropylamine is a selective MAO-B inhibitor, fluorination at the 2-position of the cyclopropane ring can reverse this selectivity, resulting in potent and selective MAO-A inhibitors.[6][7]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9.[5][8] Overexpression of LSD1 has been implicated in various cancers, making it a promising target for oncology drug development.[8][9]

Given the structural and mechanistic similarities between MAOs and LSD1, it was discovered that tranylcypromine and its derivatives can also inhibit LSD1.[5] These compounds act as irreversible inhibitors by forming a covalent adduct with the FAD cofactor in the LSD1 active site.[5] The development of fluorophenylcyclopropanamine derivatives has been pursued to enhance selectivity for LSD1 over the MAOs, aiming to minimize potential side effects related to neurotransmitter modulation. For example, the introduction of an ortho-benzyloxy group and two meta-fluorine atoms to the phenyl ring of tranylcypromine led to an early LSD1-selective inhibitor.[5]

Structure-Activity Relationships (SAR)

The pharmacological profile of fluorophenylcyclopropanamine derivatives is intricately linked to their structural features. Key SAR observations are summarized below:

-

Fluorine Substitution: The placement of fluorine is a critical determinant of activity and selectivity.

-

Fluorination at the 2-position of the cyclopropane ring generally increases inhibitory potency against both MAO-A and MAO-B.[6]

-

Para-substitution with electron-withdrawing groups (e.g., F, Cl) on the phenyl ring of trans-isomers enhances inhibition of both MAO isoforms.[6]

-

Geminal difluoro-substitution on the cyclopropane ring leads to a significant loss of potency.[7]

-

-

Stereochemistry: The stereochemical configuration of the cyclopropane ring is crucial for activity.

-

For 2-fluoro-2-phenylcyclopropylamine, the (1S,2S)-enantiomer is a more potent inhibitor of both MAO-A and MAO-B than the (1R,2R)-enantiomer, mirroring the enantioselectivity observed for tranylcypromine.[6]

-

-

Aryl Substituents: Modifications to the phenyl ring can modulate potency and introduce selectivity for LSD1.

-

Both electron-donating (e.g., Me, OMe) and electron-withdrawing (e.g., Cl, F) groups in the para-position of 1-aryl-2-fluorocyclopropylamines can modestly increase MAO-A inhibitory activity.[7]

-

Larger substituents on the phenyl ring have been explored to enhance LSD1 inhibition and selectivity by occupying the larger catalytic cleft of LSD1 compared to the MAOs.[9]

-

Quantitative Pharmacological Data

The following table summarizes the inhibitory activities of selected fluorophenylcyclopropanamine derivatives against MAO-A, MAO-B, and LSD1.

| Compound | Target | Activity Type | Value | Reference |

| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | MAO-A | IC50 | Potent inhibitor | [6] |

| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | MAO-B | IC50 | Potent inhibitor | [6] |

| (E/Z)-1-Aryl-2-fluorocyclopropylamines | MAO-A | IC50 | Potent inhibitors | [7] |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | IC50 | 170 nM | |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | IC50 | 5 nM | |

| S2101 | LSD1 | k_inact/K_I | 4560 M⁻¹s⁻¹ | |

| S1427 | LSD1 | k_inact/K_I | 18,000 M⁻¹s⁻¹ | [5] |

| S1427 | hERG | IC50 | > 30 µM | [5] |

| S2157 | LSD1 | k_inact/K_I | 6000 M⁻¹s⁻¹ | [5] |

| S2157 | hERG | IC50 | 10 µM | [5] |

Note: "Potent inhibitor" is stated in the source without a specific numerical value in the abstract.

Experimental Protocols

The evaluation of the pharmacological profile of fluorophenylcyclopropanamine derivatives involves specific enzymatic assays. Below are detailed methodologies for MAO and LSD1 inhibition assays.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on a continuous spectrophotometric method.[3]

1. Materials and Reagents:

- Recombinant human MAO-A and MAO-B enzymes.[2]

- Substrates: Kynuramine for MAO-A, Benzylamine for MAO-B.[3]

- Phosphate buffer (e.g., 50 mM Hepes/NaOH, pH 7.5).[6]

- Test compounds (fluorophenylcyclopropanamine derivatives) dissolved in a suitable solvent (e.g., DMSO).

- Positive controls: Clorgyline for MAO-A, Selegiline (or Pargyline) for MAO-B.[2]

- 96-well UV-transparent plates.

- Spectrophotometer capable of reading in the UV range.

2. Assay Procedure:

- Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

- In a 96-well plate, add the assay buffer, the enzyme solution (MAO-A or MAO-B), and the test compound solution. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for time-dependent inhibition.[7]

- Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

- Monitor the change in absorbance over time at the appropriate wavelength. The formation of 4-hydroxyquinoline from kynuramine is measured at ~316 nm, and the formation of benzaldehyde from benzylamine is measured at ~250 nm.[3]

- Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

- Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

- Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

This protocol is based on a peroxidase-coupled reaction method.[5]

1. Materials and Reagents:

- Recombinant human LSD1/CoREST complex.[9]

- Substrate: A peptide corresponding to the N-terminus of histone H3 monomethylated or dimethylated at lysine 4 (e.g., H3K4me1 or H3K4me2).

- Horseradish peroxidase (HRP).

- Amplex Red reagent.

- Assay buffer (e.g., 50 mM Hepes, pH 7.5).[6]

- Test compounds dissolved in a suitable solvent (e.g., DMSO).

- Positive control (e.g., known LSD1 inhibitor).

- Black, flat-bottom 96-well plates.

- Fluorescence plate reader.

2. Assay Procedure:

- Prepare serial dilutions of the test compounds.

- To the wells of a 96-well plate, add the assay buffer, LSD1 enzyme, HRP, and the test compound.

- Pre-incubate the enzyme with the test compound.

- Initiate the reaction by adding the H3K4-methylated peptide substrate and Amplex Red.

- The demethylation reaction by LSD1 produces formaldehyde, which is then used by HRP to oxidize Amplex Red to the fluorescent product, resorufin.

- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

- Measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~590 nm).

- Calculate the percent inhibition for each compound concentration and determine the IC50 value.

- To determine the kinetic parameters for irreversible inhibition (k_inact and K_I), time- and concentration-dependent inactivation studies are performed.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of irreversible inhibition of Monoamine Oxidase (MAO) by a fluorophenylcyclopropanamine derivative.

Caption: A typical experimental workflow for determining the IC50 of a compound against Monoamine Oxidase (MAO).

Caption: Key structural modifications influencing the pharmacological activity of fluorophenylcyclopropanamine derivatives.

References

- 1. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

"mechanism of action of 2-(4-Fluorophenyl)cyclopropanamine as a monoamine oxidase inhibitor"

An In-depth Technical Guide on the Mechanism of Action of 2-(4-Fluorophenyl)cyclopropanamine as a Monoamine Oxidase Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(4-Fluorophenyl)cyclopropanamine, a fluorinated analog of tranylcypromine, as a potent inhibitor of monoamine oxidase (MAO). Building upon the well-established pharmacology of cyclopropylamine inhibitors, this document elucidates the biochemical interactions, enzyme kinetics, and the specific role of the 4-fluoro substitution in enhancing inhibitory potency. Detailed experimental protocols for assessing MAO inhibition are provided, alongside structured quantitative data and visualizations of key pathways and processes to support advanced research and development.

Introduction to Monoamine Oxidase (MAO)

Monoamine oxidases (MAO) are a family of flavin adenine dinucleotide (FAD)-containing enzymes located on the outer mitochondrial membrane.[1] They are critical regulators of neurotransmitter levels in the central nervous system and peripheral tissues by catalyzing the oxidative deamination of monoamines.[1][2]

There are two primary isoforms of MAO:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key strategy in the treatment of depression and anxiety.[1]

-

MAO-B: Primarily metabolizes dopamine and phenethylamine.[2] Selective MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease.[1][3]

Given their central role in neuropsychiatric and neurodegenerative disorders, MAOs are significant targets for drug discovery and development.

2-(4-Fluorophenyl)cyclopropanamine: A Tranylcypromine Analog

2-(4-Fluorophenyl)cyclopropanamine, also known as 4-fluorotranylcypromine, is a derivative of the well-known non-selective MAO inhibitor, tranylcypromine.[4][5] Like its parent compound, it belongs to the cyclopropylamine class of inhibitors.[6] The strategic addition of a fluorine atom to the para-position of the phenyl ring significantly modulates its pharmacological profile.

Mechanism of Irreversible Inhibition

The inhibitory action of 2-(4-Fluorophenyl)cyclopropanamine is classified as mechanism-based, irreversible inhibition, which occurs in a multi-step process.

-

Reversible Binding: The inhibitor first binds non-covalently to the active site of the MAO enzyme. This initial binding is guided by hydrophobic and electrostatic interactions within the enzyme's substrate-binding cavity.[6]

-

Enzymatic Oxidation: The FAD cofactor within the MAO active site oxidizes the amine group of the cyclopropylamine. This is believed to proceed via a radical mechanism, involving a single electron transfer from the substrate's amino group to the oxidized flavin, generating an amine radical cation.[7]

-

Ring Opening and Covalent Adduct Formation: The oxidation step leads to the opening of the strained cyclopropyl ring. This generates a highly reactive intermediate species that subsequently forms a stable, covalent bond with the N5 or C4a position of the FAD cofactor.[6][7]

-

Irreversible Inactivation: The formation of this covalent adduct permanently inactivates the enzyme.[6] Restoration of MAO activity is not possible through dissociation of the inhibitor; rather, it requires the de novo synthesis of new enzyme molecules, a process that can take several days to weeks.

Caption: Mechanism of irreversible inhibition by 2-(4-Fluorophenyl)cyclopropanamine.

Role of the 4-Fluorophenyl Moiety

The introduction of a fluorine atom at the para-position of the phenyl ring is a critical modification that enhances the inhibitory profile of the molecule.

-

Increased Potency: Fluorination at the 4-position of the phenyl ring produces a drug that is approximately 10 times more potent than the parent compound, tranylcypromine, at inhibiting both MAO-A and MAO-B in vitro.[4]

-

Enhanced Binding and Stability: Halogenation of the aryl ring can increase hydrophobic interactions, which is important for stabilizing the inhibitor within the binding site to facilitate the subsequent chemical transformation required for inactivation.[6]

-

Favorable Physicochemical Properties: Fluorine substitution can improve metabolic stability and modulate lipophilicity, which can lead to enhanced membrane permeation and higher brain concentrations compared to the non-fluorinated analog.[1][4] After administration of equimolar doses, 4-fluorotranylcypromine achieves higher brain and liver levels than tranylcypromine.[4]

Quantitative Data: Enzyme Inhibition Kinetics

| Parameter | MAO-A | MAO-B | Reference Compound |

| Reversible Inhibition (Ki) | ~100 µM | ~100 µM | Tranylcypromine[7] |

| Inactivation (kinact/KI) | 0.1 min-1·µM-1 | 0.2 min-1·µM-1 | Tranylcypromine[7] |

| Relative Potency | ~10x Tranylcypromine | ~10x Tranylcypromine | 2-(4-Fluorophenyl)cyclopropanamine[4] |

Table 1: Summary of enzyme kinetic parameters for tranylcypromine and the relative potency of its 4-fluoro analog.

Experimental Protocols: In Vitro MAO Inhibition Assay

This section details a standard protocol for determining the inhibitory potential (IC50) of a test compound against MAO-A and MAO-B using a fluorometric method.

Principle

This assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed deamination of a substrate (e.g., p-tyramine). The H₂O₂ is detected using a fluorescent probe (e.g., Amplex Red), which, in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to MAO activity.

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test Compound: 2-(4-Fluorophenyl)cyclopropanamine

-

Reference Inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

Substrate: p-Tyramine

-

Fluorescent Probe: Amplex Red

-

Horseradish Peroxidase (HRP)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader (Excitation ~530-560 nm, Emission ~585-595 nm)

Experimental Workflow

Caption: Workflow for a typical in vitro fluorometric MAO inhibition assay.

Assay Procedure

-

Compound Preparation: Prepare a stock solution of 2-(4-Fluorophenyl)cyclopropanamine in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.

-

Plate Setup: To the wells of a 96-well plate, add the test compound dilutions. Include necessary controls: a "no-inhibitor" (vehicle) control and a "no-enzyme" control.

-

Enzyme Addition & Pre-incubation: Add the MAO-A or MAO-B enzyme solution to all wells except the "no-enzyme" control. For irreversible inhibitors like 2-(4-Fluorophenyl)cyclopropanamine, pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for covalent bond formation.[5]

-

Reaction Initiation: Prepare a reaction mixture containing the substrate (p-tyramine), Amplex Red, and HRP in assay buffer. Add this mixture to all wells to start the enzymatic reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes).

Data Analysis

-

Calculate Reaction Rates: Determine the rate of reaction (slope of fluorescence vs. time) for each well.

-

Calculate Percent Inhibition: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Signaling Pathway Visualization

The inhibition of MAO by 2-(4-Fluorophenyl)cyclopropanamine leads to a significant increase in the synaptic concentration of monoamine neurotransmitters.

Caption: MAO's role in neurotransmitter metabolism and its inhibition.

Conclusion

2-(4-Fluorophenyl)cyclopropanamine is a potent, irreversible, mechanism-based inhibitor of both MAO-A and MAO-B. Its mechanism of action is analogous to that of tranylcypromine, involving the formation of a covalent adduct with the enzyme's FAD cofactor. The strategic incorporation of a fluorine atom at the 4-position of the phenyl ring enhances its inhibitory potency by approximately ten-fold. This guide provides the foundational technical information, quantitative context, and procedural details necessary for researchers to effectively study and utilize this and similar compounds in the development of novel therapeutics for neurological disorders.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

In Vitro Evaluation of 2-(4-Fluorophenyl)cyclopropanamine Cytotoxicity: A Technical Guide

Introduction

Cyclopropylamine derivatives are a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules, including antidepressants and anticancer agents.[1] The unique strained three-membered ring of cyclopropylamine can confer potent and selective activities. The evaluation of the cytotoxic potential of new derivatives, such as 2-(4-Fluorophenyl)cyclopropanamine, is a critical step in the drug discovery and development process. This guide outlines the standard in vitro assays and presents available data for a closely related analogue to inform future studies.

Quantitative Cytotoxicity Data

While specific data for 2-(4-Fluorophenyl)cyclopropanamine is unavailable, studies on the isomeric compound 1-(4-Fluorophenyl)cyclopropanamine hydrochloride indicate moderate cytotoxic activity against cancer cell lines.

Table 1: In Vitro Cytotoxicity of 1-(4-Fluorophenyl)cyclopropanamine hydrochloride

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| MCF7 | Breast Cancer | 10 - 20 | Not Specified | [2] |

| HeLa | Cervical Cancer | 10 - 20 | Not Specified | [2] |

Experimental Protocols

The following are detailed protocols for standard in vitro assays to determine the cytotoxicity of a test compound like 2-(4-Fluorophenyl)cyclopropanamine.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of 2-(4-Fluorophenyl)cyclopropanamine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[2] Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[5]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2][4]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at 570-590 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Membrane Integrity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.

Protocol:

-

Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Controls: Prepare a "maximum LDH release" control by adding a lysis buffer to untreated cells 45 minutes before sample collection. Use untreated cells as the "spontaneous LDH release" control.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™ Cytotoxicity Assay).[6] Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[7] Measure the luminescence or absorbance according to the kit's instructions.

-

Calculation: Determine the percentage of cytotoxicity by subtracting the spontaneous LDH release from the treated sample's LDH release and dividing by the maximum LDH release minus the spontaneous LDH release.[7]

Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Protocol:

-

Cell Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentrations of 2-(4-Fluorophenyl)cyclopropanamine for the specified time.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Experimental Workflow

References

- 1. longdom.org [longdom.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. clyte.tech [clyte.tech]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 7. cellbiologics.com [cellbiologics.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-(4-Fluorophenyl)cyclopropanamine Analogs: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 2-(4-Fluorophenyl)cyclopropanamine analogs, a class of compounds primarily investigated as potent inhibitors of monoamine oxidase (MAO). As key enzymes in the metabolic pathways of neurotransmitters, MAO-A and MAO-B are significant targets for the therapeutic intervention of depressive disorders and neurodegenerative diseases. This document synthesizes the current understanding of how structural modifications to the 2-(4-Fluorophenyl)cyclopropanamine scaffold influence inhibitory potency and selectivity. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for the enzymatic assays, and visual representations of the mechanism of action and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

The 2-phenylcyclopropylamine scaffold, exemplified by the antidepressant drug tranylcypromine, is a well-established pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B). The introduction of a fluorine atom at the 4-position of the phenyl ring modulates the electronic properties of the molecule, influencing its binding affinity and reactivity with the flavin adenine dinucleotide (FAD) cofactor of MAO enzymes. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the design of next-generation MAO inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This guide will explore the key structural features that govern the biological activity of 2-(4-Fluorophenyl)cyclopropanamine derivatives.

Core Structure and Mechanism of Action

The primary mechanism of action for 2-(4-Fluorophenyl)cyclopropanamine analogs is the irreversible, mechanism-based inhibition of MAO. This process involves the enzymatic oxidation of the cyclopropylamine by the FAD cofactor, leading to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that forms a covalent bond with the flavin cofactor, thereby irreversibly inactivating the enzyme.[1]

Below is a diagram illustrating the proposed mechanism of irreversible MAO inhibition.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data for the inhibition of MAO-A and MAO-B by 2-(4-Fluorophenyl)cyclopropanamine and related analogs. The data is compiled from various in vitro studies using recombinant human MAO enzymes.

| Compound ID | R1 (Stereochemistry) | R2 (Aryl Substitution) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |

| 1 | trans | 4-Fluoro | > Tranylcypromine | > Tranylcypromine | - |

| 2 | trans | 4-H (Tranylcypromine) | 2.3 | 0.95 | 0.41 |

| 3 | trans | 4-Methoxy | > Tranylcypromine | Similar to TCP | - |

| 4 | cis-N-benzyl-2-methoxy | - | 0.170 | 0.005 | 0.029 |